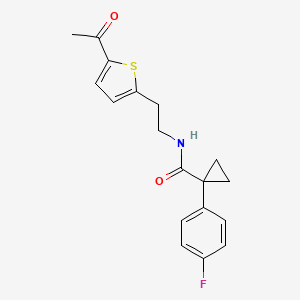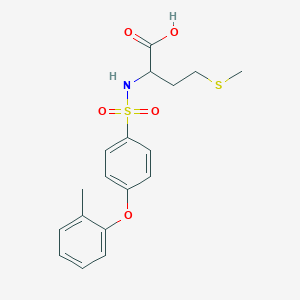
4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule that contains a pyrrolidine ring and a quinoline group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoline group is an aromatic nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The quinoline group could be introduced through a variety of methods, including the Skraup synthesis, the Doebner-Miller reaction, or the Friedländer synthesis .Molecular Structure Analysis
The structure of this compound would be characterized by the pyrrolidine ring and the quinoline group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline group is a planar, aromatic system that can participate in π-stacking interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The pyrrolidine ring could undergo reactions typical of amines, such as protonation, alkylation, and acylation . The quinoline group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could enhance the compound’s solubility in polar solvents due to the ring’s polarity .Scientific Research Applications
Synthesis and Chemical Properties
- Quinoline derivatives, including those involving sulfonamide groups, are synthesized through various green and novel methods, demonstrating the chemical versatility and potential for creating diverse molecular structures with specific properties. For example, the use of dimethyl sulfoxide in one-pot syntheses of N-heterocycle-fused quinoxalines showcases an efficient approach to generating compounds with moderate to excellent yields (Xie et al., 2017).
Biological Activities and Therapeutic Potential
- Sulfonamide derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-corrosive properties. For instance, sulfonamide fragments in compounds have shown pro-apoptotic effects in cancer cells, indicating potential therapeutic applications in oncology (Cumaoğlu et al., 2015). Additionally, quinoline clubbed with sulfonamide moiety has been explored for antimicrobial agents, highlighting their role in addressing infectious diseases (Biointerface Research in Applied Chemistry, 2019).
Anticorrosive Materials
- Quinoline derivatives are identified as effective anticorrosive materials, demonstrating the utility of these compounds in industrial applications. The high electron density of quinoline derivatives allows for the formation of stable chelating complexes with metallic surfaces, which can significantly reduce corrosion (Verma et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
This compound acts as a Selective Androgen Receptor Modulator (SARM) . SARMs bind to the androgen receptor and demonstrate osteo (bone) and myo (muscular) anabolic activity. The interaction of this compound with its target leads to a change in the conformation of the androgen receptor, enabling it to translocate into the nucleus, bind to specific DNA sequences (hormone response elements), and regulate gene transcription .
Biochemical Pathways
The compound’s action primarily affects the androgen signaling pathway . Upon binding to the androgen receptor, the receptor-ligand complex moves to the nucleus where it influences the transcription of target genes. These genes are involved in various biological processes such as cell growth, differentiation, and survival. The downstream effects include the promotion of muscle growth and bone density .
Result of Action
The molecular and cellular effects of the compound’s action are primarily anabolic. It promotes muscle growth and increases bone density by selectively modulating androgen receptor activity . This selectivity allows it to demonstrate beneficial effects similar to androgenic hormones without the associated side effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-quinolin-8-yloxypyrrolidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c21-13-15-6-8-18(9-7-15)27(24,25)23-12-10-17(14-23)26-19-5-1-3-16-4-2-11-22-20(16)19/h1-9,11,17H,10,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFJHPJSUUWIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)
![N-[(4-chlorophenyl)(cyano)methyl]-6-acetamidohexanamide](/img/structure/B2407259.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)
![Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2407265.png)
![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)

![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)

![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)
